![molecular formula C15H22BNO4 B1379768 Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1350989-93-3](/img/structure/B1379768.png)
Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Description
Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C15H21BO4 . It is also known by other names such as Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and 4-Ethoxycarbonylphenylboronic acid pinacol ester .
Molecular Structure Analysis
The molecular weight of this compound is 276.14 g/mol . The IUPAC name is ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate . The InChI is InChI=1S/C15H21BO4/c1-6-18-13(17)11-7-9-12(10-8-11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 .Physical And Chemical Properties Analysis
The molecular formula of Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is C15H21BO4 . The molecular weight is 276.14 g/mol .Scientific Research Applications
Here’s a comprehensive analysis of “2-AMINO-4-ETHOXYCARBONYLPHENYLBORONIC ACID, PINACOL ESTER” focusing on its scientific research applications:
Synthesis of Indolo [3,4-cd] benzazepines
This compound is used as a reactant in the synthesis of indolo [3,4-cd] benzazepines through Pictet-Spengler-type cyclizations. These compounds have potential applications in medicinal chemistry due to their biological activities .
Antimicrobial Amphiphilic Aryl Peptideomimetics
It serves as a building block in creating antimicrobial amphiphilic aryl peptideomimetics. These molecules mimic peptides and can be used in developing new antimicrobial agents .
Pyridoquinazolines and Benzo [h] [1,6]naphthyridines Synthesis
The compound is involved in intramolecular electrophilic substitution reactions to synthesize pyridoquinazolines and benzo[h][1,6]naphthyridines, which are important for pharmaceutical research .
Hydrolysis Susceptibility Studies
Research has been conducted on the susceptibility of phenylboronic pinacol esters like this compound to hydrolysis. Understanding this process is crucial for its application in various chemical reactions .
ROS-responsive Drug Delivery System
A study has modified hyaluronic acid with phenylboronic acid pinacol ester to develop a reactive oxygen species (ROS)-responsive drug delivery system. This system encapsulates curcumin to form nanoparticles for targeted drug delivery .
For further detailed analysis or additional applications, accessing specialized databases or scientific literature might be necessary.
MilliporeSigma - 2-Aminophenylboronic acid pinacol ester Springer - Hydrolysis of phenylboronic pinacol esters Journal of Nanobiotechnology - Phenylboronic acid pinacol ester functionalized ROS-responsive drug delivery system
properties
IUPAC Name |
ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-6-19-13(18)10-7-8-11(12(17)9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6,17H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDWZYDAKIIASA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
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